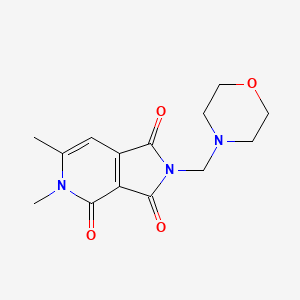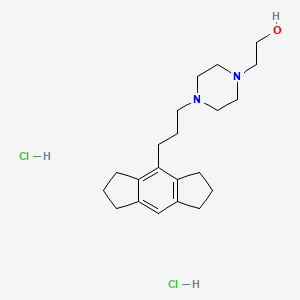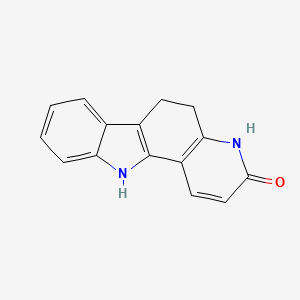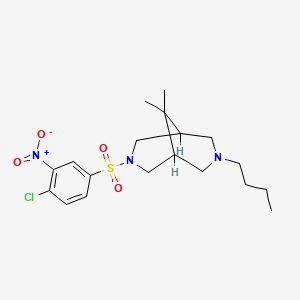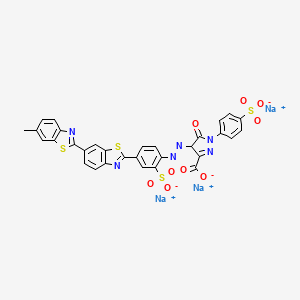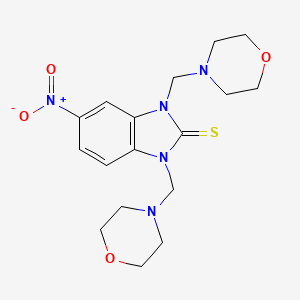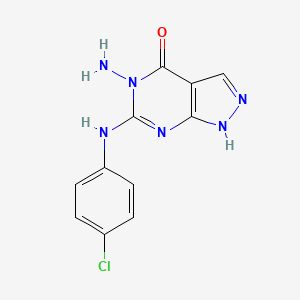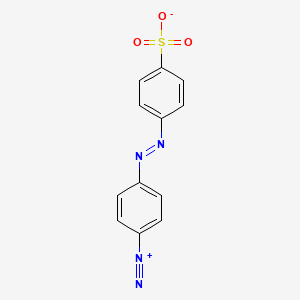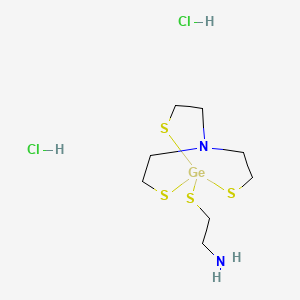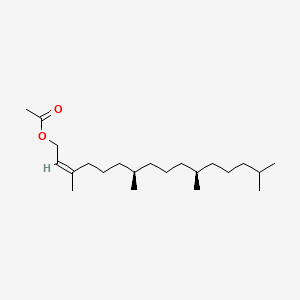
Phytyl acetate, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a naturally occurring ester derived from phytol, a component of chlorophyll. This compound is characterized by its balsam, waxy, and fruity odor .
Métodos De Preparación
Phytyl acetate, (Z)-, can be synthesized through the esterification of phytol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
In industrial settings, the production of phytyl acetate, (Z)-, may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification of the final product to meet specific quality standards .
Análisis De Reacciones Químicas
Phytyl acetate, (Z)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phytyl acetate derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert phytyl acetate, (Z)-, to its corresponding alcohol, phytyl alcohol. Sodium borohydride is a typical reducing agent used in this process.
Substitution: Phytyl acetate, (Z)-, can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Phytyl acetate, (Z)-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including vitamins and other bioactive molecules.
Biology: Phytyl acetate, (Z)-, is studied for its role in the biosynthesis of chlorophyll and tocopherols (vitamin E).
Medicine: This compound is investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Phytyl acetate, (Z)-, is used in the fragrance and flavor industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of phytyl acetate, (Z)-, involves its role as a precursor in the biosynthesis of tocopherols (vitamin E). In this pathway, phytyl acetate is converted to phytyl diphosphate, which then undergoes a series of enzymatic reactions to form tocopherols. These tocopherols act as antioxidants, protecting cells from oxidative damage by scavenging free radicals .
Comparación Con Compuestos Similares
Phytyl acetate, (Z)-, can be compared with other similar compounds such as:
Phytol: The alcohol precursor of phytyl acetate, (Z)-. While phytol is an alcohol, phytyl acetate, (Z)-, is an ester, which gives it different chemical properties and applications.
Tocopherols: These are the end products of the biosynthesis pathway involving phytyl acetate, (Z)-.
Phytyl acetate, (Z)-, stands out due to its specific role in the biosynthesis of tocopherols and its unique combination of chemical properties that make it valuable in various fields of research and industry.
Propiedades
Número CAS |
5016-85-3 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] acetate |
InChI |
InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16-/t19-,20-/m1/s1 |
Clave InChI |
JIGCTXHIECXYRJ-ONSHYLSASA-N |
SMILES isomérico |
C[C@@H](CCC[C@@H](C)CCC/C(=C\COC(=O)C)/C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


